molecular formula C19H35N3O4S B12403555 N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)

N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)

Cat. No.: B12403555
M. Wt: 404.6 g/mol
InChI Key: JNXNAWKGRASTPR-ZQHITYHUSA-N
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Description

N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) typically involves the acetylation of S-(N-methyl-carbamoyl)-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) may involve large-scale acetylation reactions followed by purification processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.

    Biology: Employed in studies involving protein modification and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine
  • N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3
  • N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d5

Uniqueness

N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C19H35N3O4S

Molecular Weight

404.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(10)9-5(6(11)12)3-14-7(13)8-2/h11-13H,1-10H2;5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t;5-/m.0/s1/i;2D3

InChI Key

JNXNAWKGRASTPR-ZQHITYHUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSC(=O)NC)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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